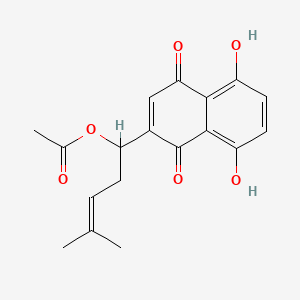

DL-Acetylshikonin

Description

Acetylshikonin has been reported in Arnebia decumbens, Arnebia euchroma, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909976 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |

| Record name | Acetylshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkannin, monoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylshikonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ARNEBIN-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DL-Acetylshikonin: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Acetylshikonin, a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has demonstrated significant anticancer properties across a spectrum of cancer cell lines. This technical guide provides an in-depth examination of the molecular mechanisms underpinning its onco-toxic activity. The core mechanism revolves around the induction of intracellular reactive oxygen species (ROS), which triggers a cascade of downstream events including cell cycle arrest, apoptosis, and necroptosis. This document outlines the key signaling pathways modulated by this compound, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its molecular interactions.

Core Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

A primary and central event in the anticancer activity of this compound is the rapid and substantial accumulation of intracellular ROS.[1][2] This surge in ROS induces a state of oxidative stress that overwhelms the antioxidant capacity of cancer cells, leading to mitochondrial dysfunction, oxidative damage to cellular macromolecules, and the activation of multiple signaling cascades culminating in cell death.[1][3] The critical role of ROS is confirmed by studies where the antioxidant N-acetyl cysteine (NAC) effectively mitigates or completely blocks the cytotoxic effects of this compound.[1]

Key Cellular Fates Induced by this compound

Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cells, including those of the oral cavity, leukemia, and colon. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: Treatment with acetylshikonin leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, altering the Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and the hallmark morphological changes of apoptosis.

-

Extrinsic Pathway: Evidence also points to the activation of the extrinsic pathway, with studies showing cleavage of caspase-8 upon acetylshikonin treatment.

Necroptosis

In certain cancer types, such as non-small cell lung cancer (NSCLC), this compound can induce necroptosis, a form of programmed necrosis. This is particularly relevant in apoptosis-resistant cancers. The key signaling cascade involves the phosphorylation and activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like kinase (MLKL). This activation leads to disruption of the plasma membrane integrity and cell death.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest can be cell-type dependent, with G2/M and S phase arrest being commonly reported.

-

G2/M Phase Arrest: In lung cancer and hepatocellular carcinoma cells, acetylshikonin causes an accumulation of cells in the G2/M phase. This is often associated with the disruption of microtubule dynamics.

-

S Phase Arrest: In leukemia cells, acetylshikonin has been shown to induce S-phase arrest. This is accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of cyclins A and E, and CDK2.

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells, including cisplatin-resistant oral cancer cells and colon cancer cells. Inhibition of this pathway contributes to the induction of apoptosis and cell cycle arrest.

LKB1/AMPK Pathway

In acute myeloid leukemia (AML) cells, this compound induces autophagy-dependent apoptosis by activating the LKB1/AMPK signaling pathway. Activation of AMPK, a key energy sensor, and suppression of the downstream mTOR signaling, leads to the initiation of autophagy and subsequent apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of inflammation and cell survival. This compound has been shown to block this pathway in chronic myelocytic leukemia (CML) cells by preventing the phosphorylation of IκBα and IKKα/β, leading to a decrease in nuclear NF-κB p65. This inhibition contributes to the induction of apoptosis.

TOPK Signaling Pathway

In diffuse large B-cell lymphoma (DLBCL), acetylshikonin has been found to suppress cell growth by targeting the T-lymphokine-activated killer cell-originated protein kinase (TOPK) signaling pathway. Inhibition of TOPK leads to reduced cell proliferation and increased apoptosis.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| K562 | Chronic Myelocytic Leukemia | 2.03 | 24 | |

| K562 | Chronic Myelocytic Leukemia | 1.13 | 48 | |

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but significant viability reduction at 2.5, 5, 10 µM | 24 | |

| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but significant viability reduction at 2.5, 5, 10 µM | 24 | |

| MHCC-97H | Hepatocellular Carcinoma | 1.09 - 7.26 (panel) | Not specified | |

| HT29 | Colorectal Cancer | 60.82 (µg/ml) | 24 | |

| HT29 | Colorectal Cancer | 30.78 (µg/ml) | 48 | |

| A431 | Epidermoid Carcinoma | 9.41 (Shikonin) | 24 | |

| A431 | Epidermoid Carcinoma | 8.52 (Shikonin) | 48 | |

| A431 | Epidermoid Carcinoma | 5.85 (Shikonin) | 72 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

-

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

-

Protocol:

-

Treat cells with this compound as described for the viability assay.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour. Quadrants are set to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis

-

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Treat and harvest cells as previously described.

-

Fix the cells in 70% ice-cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway Diagrams

Caption: this compound induced apoptosis pathway.

Caption: this compound induced necroptosis pathway.

Caption: this compound induced cell cycle arrest.

Caption: Major signaling pathways modulated by this compound.

References

A Technical Guide to the Extraction and Elucidation of DL-Acetylshikonin from Lithospermum erythrorhizon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the extraction, purification, and analysis of DL-acetylshikonin from the roots of Lithospermum erythrorhizon. It includes detailed experimental protocols, quantitative data from various extraction methodologies, and a review of the key signaling pathways influenced by this potent naphthoquinone.

Introduction

Lithospermum erythrorhizon, commonly known as purple gromwell, is a perennial herb whose roots are a rich source of bioactive naphthoquinone pigments, primarily shikonin and its derivatives.[1] Acetylshikonin, the acetate ester of shikonin, is one of the principal derivatives found in these roots and has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3]

Shikonin and its derivatives exist as enantiomers, with the (R)-isomer being shikonin and the (S)-isomer being alkannin. Lithospermum erythrorhizon predominantly produces the R-form, shikonin and its esters like acetylshikonin.[1][4] While the natural product is the single enantiomer, the term "this compound" in a broader context can refer to the racemic mixture, which may be relevant in synthetic contexts or under certain processing conditions that could induce racemization. This guide will focus on the extraction of the naturally occurring acetylshikonin from its botanical source.

Extraction Methodologies

The extraction of acetylshikonin from Lithospermum erythrorhizon roots can be accomplished through several methods, each with distinct advantages in terms of yield, purity, and environmental impact. The primary methods include traditional solvent extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).

Quantitative Analysis of Extraction Methods

The efficiency of different extraction techniques varies, impacting the final yield of acetylshikonin and other shikonin derivatives. The following table summarizes quantitative data from various studies.

| Extraction Method | Plant Material | Solvent | Key Parameters | Acetylshikonin Content/Yield | Other Shikonin Derivatives Content/Yield | Total Extract Yield | Reference |

| Ultrasonic-Assisted Extraction (optimized) | Arnebia euchroma | 95% Ethanol | 93 W, 87 min, 39°C, 11:1 liquid-solid ratio | Not specified | Shikonin: 1.26% | Not specified | |

| High-Pressure + Ultrasonic Extraction | Lithospermum erythrorhizon | Ethanol | 500 MPa for 60 min + 120 kHz for 90 min | Not specified | Total Shikonins: 3.19% (w/w) | 27.49% (w/w) | |

| Conventional Ethanol Extraction | Lithospermum erythrorhizon | Ethanol | Not specified | Not specified | Total Shikonins: 1.81% (w/w) | 16.32% (w/w) | |

| Ultrasonic-Assisted Extraction | Onosma paniculata | 72% Ethanol | 52°C, 77 min, 1:37 solid-liquid ratio | Not specified | Isovaleryl shikonin: 0.094%, Tigloylshikonin: 0.223% | 36.74% | |

| Hexane Extraction & HPLC Analysis | Lithospermum erythrorhizon | Hexane | Not specified | Average: 0.084 ± 0.026% | Not specified | Not specified | |

| Optimized Ultrasonic-Assisted Extraction | Lithospermum erythrorhizon | 70% Ethanol | 40 kHz for 30 min, then 100 bar for 20 min | 1.09% (w/w) | Shikonin: 3.28%, Isobutyrylshikonin: 0.37%, β,β-dimethylacrylshikonin: 0.88% | 43.26% (w/w) | |

| Supercritical Fluid Extraction (SFE) | Lithospermum erythrorhizon | Supercritical CO₂ | Not specified | Present in extract | Shikonin also present | Not specified |

Experimental Protocols

The following sections provide detailed protocols for the extraction, purification, and analysis of acetylshikonin from Lithospermum erythrorhizon.

General Experimental Workflow

The overall process for obtaining purified acetylshikonin involves several key stages, from raw material preparation to final analysis.

Protocol for Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.

Materials and Equipment:

-

Dried and powdered roots of Lithospermum erythrorhizon

-

95% Ethanol

-

Ultrasonic bath or probe sonicator

-

Beakers and flasks

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of powdered Lithospermum erythrorhizon roots and place into a 250 mL beaker.

-

Add 110 mL of 95% ethanol to achieve a liquid-to-solid ratio of 11:1.

-

Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a power of 93 W.

-

Maintain the temperature at approximately 39°C and sonicate for 87 minutes.

-

After extraction, filter the mixture to separate the solid residue from the ethanol extract.

-

Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation of the target compounds.

-

The resulting concentrated crude extract can be further purified.

Protocol for Solvent Extraction

This traditional method involves soaking the plant material in a solvent to dissolve the target compounds.

Materials and Equipment:

-

Dried and powdered roots of Lithospermum erythrorhizon

-

Hexane or Ethanol

-

Erlenmeyer flask with a stopper

-

Shaker or magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Prepare the dried and powdered root material.

-

Place the powdered material in an Erlenmeyer flask.

-

Add the selected solvent (e.g., hexane or ethanol) at a desired solid-to-liquid ratio (e.g., 1:10 w/v).

-

Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture for a period ranging from several hours to a full day.

-

After the maceration period, filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol for Purification by Column Chromatography

Column chromatography is a common method for purifying acetylshikonin from the crude extract.

Materials and Equipment:

-

Crude extract of Lithospermum erythrorhizon

-

Silica gel (for normal-phase chromatography)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

-

Collection tubes or flasks

-

TLC plates and developing chamber for monitoring fractions

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).

-

Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the column.

-

Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate.

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light or with a staining reagent.

-

Combine the fractions containing pure acetylshikonin, as determined by TLC.

-

Evaporate the solvent from the combined fractions to yield purified acetylshikonin.

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the amount of acetylshikonin in an extract.

Materials and Equipment:

-

HPLC system with a UV-Vis or DAD detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: Methanol and water (e.g., 90:10 v/v) or Acetonitrile and Methanol (e.g., 95:5 v/v)

-

Acetylshikonin standard of known purity

-

Sample extract, filtered through a 0.45 µm syringe filter

-

Volumetric flasks and pipettes for standard and sample preparation

Procedure:

-

Prepare a stock solution of the acetylshikonin standard in the mobile phase.

-

Create a series of calibration standards by diluting the stock solution to several known concentrations.

-

Prepare the sample solution by accurately weighing the crude extract, dissolving it in the mobile phase, and filtering it.

-

Set the HPLC parameters:

-

Column: C18

-

Mobile Phase: Isocratic elution with Methanol/Water (90:10)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 516 nm

-

Injection Volume: 20 µL

-

-

Inject the calibration standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration.

-

Inject the sample solution and record the peak area for acetylshikonin.

-

Determine the concentration of acetylshikonin in the sample by using the calibration curve.

Key Signaling Pathways Modulated by Acetylshikonin

Acetylshikonin has been shown to exert its biological effects by modulating several key intracellular signaling pathways, particularly those involved in cancer cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival. In many cancers, this pathway is hyperactivated. Acetylshikonin has been demonstrated to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

The LKB1-AMPK Pathway

The Liver Kinase B1 (LKB1)-AMP-activated protein kinase (AMPK) pathway is a key cellular energy sensor that plays a role in tumor suppression. Activation of this pathway can lead to the inhibition of cell growth and proliferation. Some studies suggest that the effects of shikonin derivatives may be linked to the modulation of cellular energy metabolism, in which the LKB1-AMPK pathway is central.

Conclusion

This guide has provided a comprehensive technical overview for the extraction, purification, and analysis of this compound from Lithospermum erythrorhizon. The detailed protocols for solvent extraction, ultrasound-assisted extraction, and subsequent purification and quantification offer a practical framework for researchers. Furthermore, the elucidation of its inhibitory action on critical signaling pathways such as PI3K/Akt/mTOR highlights the therapeutic potential of this natural compound. The presented data and methodologies aim to support further research and development in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Properties of DL-Acetylshikonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of DL-Acetylshikonin, a significant naphthoquinone derivative isolated from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon.[1] Renowned for its broad pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects, a thorough understanding of its chemical and physical characteristics is paramount for its application in research and drug development.[2][3]

Physicochemical Properties

This compound presents as a red or brown to khaki crystalline powder.[4][5] Its fundamental properties are crucial for designing experimental protocols, developing analytical methods, and formulating delivery systems.

Core Properties

The primary physicochemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |

| Synonyms | Acetylshikonin, O-Acetylshikonin, Shikonin acetate, NSC-110199 | |

| CAS Number | 24502-78-1 | |

| Molecular Formula | C₁₈H₁₈O₆ | |

| Molecular Weight | 330.33 g/mol | |

| Appearance | Red colored pigment / Brown to khaki powder | |

| Melting Point | 86 °C | |

| Boiling Point | 553.2 ± 50.0 °C (Predicted) | |

| pKa | 7.12 ± 0.20 (Predicted) |

Solubility Profile

This compound is characterized by its hydrophobic nature, leading to low water solubility, which can impact its bioavailability. It is, however, soluble in various organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Low / Poor solubility | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| DMSO | Soluble | |

| Acetone | Soluble | |

| Methanol | Slightly soluble | |

| Ethanol | Slightly soluble |

Spectral Data Analysis

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.

Summary of Spectral Data

| Technique | Solvent/Conditions | Key Peaks / Signals | Source(s) |

| UV-Vis | Methanol | λmax: 217, 231, 274 nm (UV); 488, 519, 560 nm (Visible) | |

| ¹H NMR | CDCl₃ (400 MHz) | δ (ppm): 12.60 (s, 1H, OH), 7.19 (s, 2H, H-6/7), 6.98 (s, 1H, H-3), 5.99 (t, 1H), 5.14 (t, 1H), 2.53 (t, 2H), 2.12 (s, 3H, Acetyl), 1.76 (s, 3H), 1.67 (s, 3H) | |

| ¹³C NMR | CDCl₃ (100 MHz) | δ (ppm): 178.3 (C-1), 176.8 (C-4), 170.0 (C=O, Acetyl), 167.6 (C-5), 161.7 (C-8), 148.3 (C-2), 136.9, 133.0 (C-6/7), 131.5 (C-3), 118.0, 112.5, 110.2, 69.8, 33.1, 25.9, 21.0 (CH₃, Acetyl), 18.2 | |

| Infrared (IR) | KBr/Nujol | Characteristic Absorptions (cm⁻¹): ~3440 (O-H stretch), ~2930 (Alkyl C-H stretch), ~1735 (Ester C=O stretch), ~1630 (Aromatic C=C stretch), ~1420 (CH₃ bend), ~1060 (C-O stretch) | |

| Mass Spec. (MS) | GC-MS | m/z: 330 [M]⁺, 270 [M-CH₃COOH]⁺, 238, 219 |

Experimental Protocols & Workflows

Detailed methodologies are critical for the replication of results and further investigation.

Isolation and Purification by Preparative HPLC

A rapid and efficient method for isolating this compound from plant cell cultures or crude extracts has been established using preparative High-Performance Liquid Chromatography (HPLC).

-

Instrumentation: Preparative HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 10 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile/Methanol (95:5, v/v).

-

Flow Rate: Typically 2.0 - 5.0 mL/min for a preparative column.

-

Detection: Wavelength set at 520 nm for monitoring the colored naphthoquinone.

-

Procedure:

-

Dissolve the crude extract (e.g., from Arnebia euchroma) in a minimal amount of the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Collect the fraction corresponding to the retention time of Acetylshikonin (typically under 10 minutes with this method).

-

Evaporate the solvent from the collected fraction under reduced pressure to yield the purified compound (>98% purity).

-

Synthesis via Acylation of Shikonin

This compound can be synthesized from its precursor, Shikonin, through a straightforward acylation reaction.

-

Reagents: Shikonin, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Acetic Acid, Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve Shikonin (1 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool to 0 °C.

-

Add DCC (1.1 equivalents) and stir for 15 minutes.

-

Add a catalytic amount of DMAP.

-

Add acetic acid (1.2 equivalents) to the mixture.

-

Allow the reaction to stir and slowly warm to room temperature over several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Purify the filtrate using column chromatography on silica gel to obtain the final product.

-

UV-Vis Spectrophotometric Analysis

This protocol describes the quantitative analysis of this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade methanol.

-

Procedure:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in methanol.

-

Perform a series of serial dilutions to create a set of standard solutions with concentrations spanning the desired analytical range.

-

Set the spectrophotometer to scan a wavelength range from 200 to 700 nm.

-

Use methanol as a blank to zero the instrument.

-

Measure the absorbance of each standard solution.

-

Identify the wavelength of maximum absorbance (λmax) in the visible spectrum (approx. 519 nm).

-

Construct a calibration curve by plotting absorbance at λmax versus concentration. The curve should adhere to the Beer-Lambert law.

-

Measure the absorbance of an unknown sample and determine its concentration using the calibration curve.

-

Biological Activity and Key Signaling Pathways

This compound exerts its potent pharmacological effects by modulating a variety of cellular signaling pathways. Its anticancer activity, in particular, has been extensively studied and is attributed to its ability to induce programmed cell death and inhibit cell proliferation.

Inhibition of the PI3K/Akt/mTOR Pathway

A central mechanism for the anti-proliferative and pro-apoptotic effects of this compound in cancer cells is the suppression of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, survival, and metabolism.

Induction of ROS-Mediated Apoptosis

This compound can induce apoptosis by increasing the intracellular levels of Reactive Oxygen Species (ROS). This oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis.

Induction of Necroptosis via RIPK1/RIPK3 Pathway

In addition to apoptosis, this compound has been shown to induce necroptosis, a form of programmed necrosis, in certain cancer cells. This provides an alternative cell death mechanism, particularly in apoptosis-resistant cells.

References

- 1. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACETYLSHIKONIN CAS#: 24502-78-1 [amp.chemicalbook.com]

DL-Acetylshikonin as a Cytochrome P450 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-acetylshikonin's role as a non-selective inhibitor of cytochrome P450 (CYP450) enzymes. Acetylshikonin is a bioactive naphthoquinone derivative isolated from the roots of plants such as Lithospermum erythrorhizon.[1][2] It has garnered significant attention for its wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral effects.[2][3][4] A critical aspect of its pharmacological profile for drug development is its interaction with the CYP450 system, a superfamily of enzymes responsible for the metabolism of a vast majority of clinical drugs. Understanding the inhibitory effects of acetylshikonin on these enzymes is crucial for predicting potential drug-drug interactions (DDIs).

Quantitative Data: Inhibitory Potency of Acetylshikonin

Acetylshikonin has demonstrated a strong, non-selective inhibitory effect on nine major human CYP450 isoforms. The half-maximal inhibitory concentration (IC50) values, derived from studies using human liver microsomes (HLMs), are summarized below. For context, the inhibitory profile of its parent compound, shikonin, is also included.

| Compound | CYP Isoform | IC50 Value (μM) | Type of Inhibition | Reference |

| Acetylshikonin | CYP1A2 | 1.4 - 4.0 | Not Mechanism-Based | |

| CYP2A6 | 1.4 - 4.0 | Not Mechanism-Based | ||

| CYP2B6 | 1.4 - 4.0 | Not Mechanism-Based | ||

| CYP2C8 | 1.4 - 4.0 | Not Mechanism-Based | ||

| CYP2C9 | 1.4 - 4.0 | Not Mechanism-Based | ||

| CYP2C19 | 1.4 - 4.0 | Not Mechanism-Based | ||

| CYP2D6 | 1.4 - 4.0 | Not Mechanism-Based | ||

| CYP2E1 | 1.4 - 4.0 | Not Mechanism-Based | ||

| CYP3A | 1.4 - 4.0 | Not Mechanism-Based | ||

| Shikonin | CYP1A2 | Kᵢ: < 7.72 | Mixed | |

| CYP2B6 | Kᵢ: < 7.72 | Mixed | ||

| CYP2C9 | Kᵢ: < 7.72 | Mixed | ||

| CYP2D6 | Kᵢ: < 7.72 | Mixed | ||

| CYP3A4 | Kᵢ: < 7.72 | Mixed | ||

| CYP2E1 | Kᵢ: < 7.72 | Competitive |

Note: The study on acetylshikonin provided a range for the tested isoforms. Shikonin's inhibitory constant (Kᵢ) values are provided, indicating potent inhibition.

Mechanism of Inhibition

Acetylshikonin acts as a reversible, non-selective inhibitor of cytochrome P450 enzymes. Studies involving pre-incubation of acetylshikonin with human liver microsomes and NADPH did not show any alteration in its inhibitory potency. This finding indicates that acetylshikonin is not a mechanism-based inhibitor (also known as a time-dependent or suicide inhibitor), which would require metabolic activation to exert its inhibitory effect.

In contrast, its parent compound, shikonin, exhibits a different inhibitory profile, acting as a mixed inhibitor for CYP1A2, CYP2B6, CYP2C9, CYP2D6, and CYP3A4, and as a competitive inhibitor for CYP2E1. This suggests that the acetyl group in acetylshikonin may alter the binding mode to the active sites of the various CYP isoforms.

Figure 1: Conceptual diagram of reversible CYP450 inhibition.

Experimental Protocols

The inhibitory potential of acetylshikonin on CYP450 enzymes was evaluated using an in vitro cocktail incubation assay with human liver microsomes (HLMs). This is a standard method for screening potential drug-drug interactions.

-

Preparation of Reagents:

-

Human Liver Microsomes (HLMs): Pooled HLMs are used to average out inter-individual variability. They are stored at -80°C and thawed on ice before use.

-

NADPH-generating system: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer (e.g., potassium phosphate buffer, pH 7.4). This system continuously regenerates NADPH, the necessary cofactor for CYP450 activity.

-

CYP Isoform-Specific Substrates (Cocktail): A mixture of probe substrates, each metabolized by a specific CYP isoform. Examples are listed in the FDA guidance.

-

Test Compound: Acetylshikonin is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to obtain a range of concentrations for IC50 determination.

-

Positive Control Inhibitors: Known specific inhibitors for each CYP isoform are used to validate the assay.

-

-

Incubation Procedure:

-

Incubations are typically performed in 96-well plates.

-

To each well, add the HLM suspension, phosphate buffer, and the specific concentration of acetylshikonin or control inhibitor.

-

The plate is pre-incubated for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzymes.

-

The reaction is initiated by adding the NADPH-generating system and the substrate cocktail.

-

The incubation is carried out at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Processing:

-

The reaction is stopped by adding a cold quenching solution, typically acetonitrile, which may also contain an internal standard for analytical quantification.

-

The plate is centrifuged to precipitate the microsomal proteins.

-

The supernatant, containing the metabolites, is transferred to a new plate for analysis.

-

-

Analytical Quantification:

-

The formation of specific metabolites from the probe substrates is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for each metabolite.

-

-

Data Analysis:

-

The rate of metabolite formation is calculated for each concentration of acetylshikonin.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (vehicle-only) reaction.

-

IC50 values are calculated by fitting the concentration-response data to a suitable nonlinear regression model.

-

Figure 2: Experimental workflow for CYP450 inhibition assay.

Pharmacokinetics and Drug-Drug Interaction Potential

Pharmacokinetic studies indicate that acetylshikonin has a wide distribution in the body but exhibits poor absorption. It also shows a high binding rate to human plasma proteins. Despite poor absorption, its potent, broad-spectrum inhibition of major CYP enzymes is highly significant.

The inhibition of CYP enzymes can lead to clinically relevant drug-drug interactions. When acetylshikonin (the "perpetrator") is co-administered with another drug (the "victim") that is metabolized by one of the inhibited CYP isoforms, the metabolism of the victim drug will be reduced. This can lead to increased plasma concentrations of the victim drug, potentially causing toxicity or adverse effects. Given that acetylshikonin inhibits key enzymes like CYP3A4, CYP2D6, and CYP2C9, which together metabolize over 70% of clinically used drugs, the potential for DDIs is substantial.

Figure 3: Signaling pathway of a potential drug-drug interaction.

Conclusion

This compound is a novel, potent, and non-selective reversible inhibitor of multiple human cytochrome P450 isoforms. Its broad inhibitory profile, with IC50 values in the low micromolar range, suggests a high potential for causing drug-drug interactions when co-administered with drugs metabolized by these enzymes. Unlike mechanism-based inhibitors, its effect is immediate and reversible. These findings are critical for drug development professionals, highlighting the necessity of conducting thorough DDI studies for any therapeutic agent containing acetylshikonin or its derivatives to ensure patient safety. The data suggests that acetylshikonin could serve as a useful tool in pharmacology as a general P450 inhibitor, potentially as a replacement for less specific agents like SKF-525A.

References

- 1. Acetylshikonin is a novel non-selective cytochrome P450 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Anti-Inflammatory Profile of DL-Acetylshikonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of Lithospermum erythrorhizon, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into its mode of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways and inhibiting the production of a wide array of pro-inflammatory mediators.[1][4] Its multifaceted approach targets the core drivers of the inflammatory cascade, making it a compelling candidate for further investigation as a therapeutic agent.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, orchestrating the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway. It suppresses the activation of NF-κB, thereby downregulating the expression of downstream targets, including cytokines, chemokines, and adhesion molecules. The inhibitory action is mediated through the suppression of NF-κB phosphorylation.

References

The Pharmacokinetic Profile of DL-Acetylshikonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Acetylshikonin, a naphthoquinone derivative isolated from the root of medicinal plants such as Lithospermum erythrorhizon, has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Despite its therapeutic potential, the clinical translation of this compound is hindered by its challenging pharmacokinetic properties, primarily characterized by poor oral absorption and wide tissue distribution.[1][2] This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound. It includes a summary of quantitative pharmacokinetic parameters, detailed experimental methodologies, and visual representations of key signaling pathways modulated by this compound, aiming to equip researchers and drug development professionals with the core knowledge required for future investigations.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by limited systemic exposure after oral administration. The majority of available in-vivo pharmacokinetic data comes from studies in macaque monkeys and mice.

Table 1: Pharmacokinetic Parameters of this compound in Macaque Monkeys following Oral Administration

| Parameter | Value | Species | Dosage | Analytical Method | Reference |

| AUC₀₋t (Area Under the Curve) | 615.4 ± 206.5 ng·h/mL | Macaque Monkey | 80 mg/kg | LC-ESI-MS/MS | |

| t½ (Half-life) | 12.3 ± 1.6 h | Macaque Monkey | 80 mg/kg | LC-ESI-MS/MS | |

| MRT (Mean Residence Time) | 10.2 ± 0.7 h | Macaque Monkey | 80 mg/kg | LC-ESI-MS/MS |

Table 2: Qualitative Pharmacokinetic Observations in Mice

| Process | Observation | Species | Administration | Method | Reference |

| Absorption | Poor absorption. Radioactivity detected in plasma 15 minutes post-administration, peaking at 1 hour. | Mouse | Oral ([³H]-acetylshikonin) | Scintillation Counting | |

| Distribution | Wide distribution. Primarily found in the stomach and intestine, followed by the gallbladder, liver, kidneys, and lungs. Least distribution in the brain and spinal cord. | Mouse | Oral ([³H]-acetylshikonin) | Autoradiography/Scintillation Counting | |

| Excretion | Primarily through fecal excretion. Nearly 80% of the administered dose was excreted in feces and urine within 48 hours. | Mouse | Oral ([³H]-acetylshikonin) | Scintillation Counting |

Experimental Protocols

This section outlines the methodologies employed in key pharmacokinetic studies of this compound and related compounds.

In Vivo Pharmacokinetic Study in Macaque Monkeys

-

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

-

Animal Model: Macaque monkeys.

-

Dosing: A single oral dose of 80 mg/kg of this compound was administered.

-

Sample Collection: Blood samples were collected at predetermined time points.

-

Sample Preparation: Due to the instability of acetylshikonin in biological matrices, a pre-column derivatization method with 2-mercaptoethanol was employed to form a stable derivative for quantification.

-

Analytical Method: The concentration of the this compound derivative in plasma was determined using a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method.

-

Chromatographic Separation: Achieved on a C18 column with a gradient elution using a mobile phase of methanol and water containing acetic acid and ammonium acetate.

-

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Tissue Distribution Study in Rodents (General Protocol)

-

Objective: To assess the distribution of a compound into various tissues and organs.

-

Animal Model: Rats or mice.

-

Dosing: A single dose of the test compound (e.g., radiolabeled) is administered, typically intravenously or orally.

-

Sample Collection: At selected time points post-administration, animals are euthanized, and various tissues (e.g., heart, liver, spleen, lung, kidney, brain, stomach, intestine) are collected.

-

Sample Preparation: Tissues are weighed and homogenized in a suitable buffer (e.g., saline).

-

Analytical Method: The concentration of the compound in tissue homogenates is determined using an appropriate analytical technique, such as LC-MS/MS or scintillation counting for radiolabeled compounds.

-

Data Analysis: Tissue-to-plasma concentration ratios are calculated to assess the extent of tissue penetration.

In Vitro Metabolism using Liver Microsomes (General Protocol for Naphthoquinones)

-

Objective: To investigate the metabolic stability and identify potential metabolites of a compound.

-

Methodology:

-

Incubation: The test compound (e.g., shikonin, a related naphthoquinone) is incubated with rat liver microsomes in the presence of a NADPH-generating system (cofactor solution) in a phosphate buffer at 37°C.

-

Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile.

-

Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analytical Method: The disappearance of the parent compound and the formation of metabolites are monitored using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or LC-MS/MS.

-

Metabolite Identification: The structures of potential metabolites can be elucidated using techniques like NMR and mass spectrometry.

-

Excretion Study in Rodents (General Protocol)

-

Objective: To determine the primary routes and extent of elimination of a compound from the body.

-

Animal Model: Rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.

-

Dosing: A single dose of the test compound is administered.

-

Sample Collection: Urine and feces are collected at specified intervals over a period of time (e.g., 24, 48, 72 hours).

-

Sample Preparation:

-

Urine: Samples are centrifuged and can be directly analyzed or diluted.

-

Feces: Samples are homogenized in a suitable solvent (e.g., saline or methanol-water mixture) and then centrifuged to obtain a supernatant for analysis.

-

-

Analytical Method: The concentration of the parent compound and its metabolites in urine and fecal extracts is quantified using methods like LC-MS/MS.

-

Data Analysis: The cumulative amount of the compound and its metabolites excreted in urine and feces is calculated to determine the major route of elimination.

Signaling Pathways and Experimental Workflows

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for a pharmacokinetic study.

Pharmacokinetic Study Workflow

Acetylshikonin's Inhibition of the PI3K/Akt/mTOR Pathway

References

DL-Acetylshikonin: A Technical Guide to its Inhibitory Effects on the mTOR/PI3K/AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-acetylshikonin, a naphthoquinone compound isolated from the root of Lithospermum erythrorhizon, has demonstrated significant anti-tumor properties across a variety of cancer cell lines. A primary mechanism underlying its therapeutic potential is the targeted inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and apoptosis; its dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of the effects of this compound on the mTOR/PI3K/AKT pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction to the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses.[1][2] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, leads to the phosphorylation and activation of PI3K.[2] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates AKT.[3] AKT, a serine/threonine kinase, subsequently phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[4] Given its central role in cell fate, aberrant activation of the PI3K/AKT/mTOR pathway is a common driver of tumorigenesis, making it a prime target for cancer therapeutics.

This compound's Impact on Cell Viability and Apoptosis

This compound exerts a potent cytotoxic and pro-apoptotic effect on a range of cancer cell lines. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 Value (24h) | IC50 Value (48h) | Citation(s) |

| HT-29 | Colorectal Cancer | 60.82 µg/mL | 30.78 µg/mL | |

| H1299 | Non-Small Cell Lung Cancer | 2.34 µM | Not Reported | |

| A549 | Non-Small Cell Lung Cancer | 3.26 µM | Not Reported | |

| A498 | Renal Cell Carcinoma | 4.295 µM | Not Reported | |

| ACHN | Renal Cell Carcinoma | 5.62 µM | Not Reported |

Studies have shown that treatment with this compound leads to a dose-dependent increase in apoptosis. For instance, in A375 melanoma cells, acetylshikonin treatment significantly increases the rates of both early and late apoptosis. This induction of programmed cell death is a key outcome of the inhibition of the pro-survival PI3K/AKT/mTOR pathway.

Quantitative Effects on PI3K/AKT/mTOR Pathway Proteins

The inhibitory effect of this compound on the PI3K/AKT/mTOR pathway is evidenced by the reduced phosphorylation of key proteins in the cascade. Western blot analyses have consistently demonstrated a decrease in the levels of phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) upon treatment with acetylshikonin.

| Cell Line | Treatment Concentration | Effect on p-PI3K | Effect on p-AKT | Effect on p-mTOR | Citation(s) |

| HT-29 | 25, 50, 100 µg/mL (48h) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | |

| A375 | 2, 4, 8 µmol/L | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

These findings confirm that this compound targets the pathway at multiple levels, leading to a comprehensive shutdown of its pro-survival signaling.

Visualizing the Mechanism and Workflow

To elucidate the inhibitory action of this compound and the experimental process for its evaluation, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on the PI3K/AKT/mTOR pathway.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cells (e.g., HT-29, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µg/mL) for 24 or 48 hours.

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins in a sample.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 30-50 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the total protein or loading control to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the PI3K/AKT/mTOR signaling pathway. The presented data and methodologies provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this natural compound. The consistent downregulation of key phosphorylated proteins in this pathway, coupled with the induction of apoptosis and reduction in cell viability, underscores the potent and specific mechanism of action of this compound. Further in vivo studies and clinical trials are warranted to fully elucidate its clinical utility.

References

An In-depth Technical Guide to DL-Acetylshikonin: From Traditional Medicine to Modern Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Acetylshikonin, a naphthoquinone compound derived from the roots of plants belonging to the Boraginaceae family, has a rich history in traditional medicine, particularly in East Asia. For centuries, the purple roots of plants like Lithospermum erythrorhizon (Zi Cao) have been utilized for their potent anti-inflammatory, antimicrobial, and wound-healing properties. Modern scientific investigation has delved into the pharmacological activities of its active constituents, with this compound emerging as a significant bioactive molecule. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological evaluation of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

Discovery and History in Traditional Medicine

The use of Lithospermum erythrorhizon is documented in ancient medical texts for the treatment of a variety of ailments, most notably skin conditions such as burns, rashes, and eczema.[1] The vibrant purple pigment of the root, attributed to shikonin and its derivatives, was historically associated with its therapeutic efficacy. Traditional practitioners utilized extracts of the root for its "cooling" and "detoxifying" effects.

Acetylshikonin was the first shikonin derivative to be isolated from Lithospermum erythrorhizon. The designation "DL" signifies that it is a racemic mixture of its enantiomers. While the terms "Acetylshikonin" and "this compound" are often used interchangeably in literature, it is crucial for researchers to consider the stereochemistry of the molecule, as chirality can significantly influence biological activity.

Pharmacological Properties and Quantitative Data

This compound exhibits a broad spectrum of pharmacological effects, with its anti-inflammatory and anticancer activities being the most extensively studied.

Anti-inflammatory and Wound Healing Activity

In vivo studies have demonstrated the efficacy of acetylshikonin in promoting wound healing. In a study using a rat model, topically applied 0.1% acetylshikonin ointment significantly enhanced the rate of reepithelialization in both sterilized and infected wounds compared to controls.[1][2] Histological analysis revealed increased angiogenesis and granulation tissue formation in acetylshikonin-treated wounds.[1][2]

| Pharmacological Activity | Model | Key Findings | Reference |

| Wound Healing | Rat model of skin wounds | 0.1% acetylshikonin ointment significantly increased the rate of reepithelialization. | |

| Anti-inflammatory | In vitro (RAW 264.7 macrophages) | Inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. | |

| Anti-inflammatory | In vivo (COVID-19 mouse model) | Down-regulated the production of IL-6. |

Anticancer Activity

Acetylshikonin has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

| Cancer Cell Line | IC50 Value (µM) | Reference |

| Human Colorectal Cancer (HT29) | 30.78 µg/ml (48h) | |

| Human Lung Adenocarcinoma (A549) | 5.6 µg/ml (48h) | |

| Human Hepatocellular Carcinoma (Bel-7402) | 6.82 µg/ml (48h) | |

| Human Breast Cancer (MCF-7) | 3.04 µg/ml (48h) | |

| Lewis Lung Carcinoma (LLC) | 2.72 µg/ml (48h) |

Experimental Protocols

Isolation and Purification of Acetylshikonin

A common method for the isolation and purification of acetylshikonin from plant material or cell cultures is High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Extraction: The dried and powdered roots of Lithospermum erythrorhizon are extracted with a suitable organic solvent, such as hexane or chloroform.

-

Chromatography: The crude extract is subjected to preparative HPLC.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detector at a wavelength of 520 nm.

-

-

Purification: Fractions containing acetylshikonin are collected, and the solvent is evaporated to yield the purified compound. Purity is confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).

In Vitro Anti-inflammatory Assays

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Quantification: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

PGE2 levels in cell culture supernatants can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Protocol:

-

Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are treated with this compound and stimulated with LPS.

-

Sample Collection: After the incubation period, the cell culture supernatant is collected.

-

ELISA: The PGE2 concentration in the supernatant is measured using a commercial PGE2 ELISA kit according to the manufacturer's instructions. This typically involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited amount of antibody.

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants can be measured using ELISA or multiplex bead-based assays. Intracellular cytokine levels can be assessed by flow cytometry.

Protocol (Intracellular Cytokine Staining):

-

Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) or other immune cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow cytokines to accumulate intracellularly.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers to identify specific cell populations.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like saponin to allow antibodies to access intracellular antigens.

-

Intracellular Staining: Cells are incubated with fluorescently labeled antibodies specific for the cytokines of interest.

-

Flow Cytometry Analysis: The percentage of cells producing each cytokine is quantified using a flow cytometer.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt/mTOR pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Acetylshikonin has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, acetylshikonin prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those encoding for iNOS, COX-2, and various cytokines.

Figure 1: Inhibition of the NF-κB signaling pathway by Acetylshikonin.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Acetylshikonin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells. It is believed to exert its effect by inhibiting the phosphorylation of key proteins in the pathway, such as Akt and mTOR. This leads to the downstream inhibition of protein synthesis and cell cycle progression, and the induction of apoptosis.

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by Acetylshikonin.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the investigation of this compound's pharmacological properties.

Figure 3: A generalized experimental workflow for this compound research.

Clinical Perspectives and Future Directions

To date, no formal clinical trials specifically investigating this compound have been identified in the public domain. The existing evidence for its therapeutic potential is primarily derived from traditional use and preclinical studies. The lack of clinical data highlights a significant gap in the translation of this promising natural product into a modern therapeutic agent.

Future research should focus on:

-

Standardization and Quality Control: Establishing robust methods for the standardization of Lithospermum extracts and the quantification of this compound is crucial for ensuring consistent efficacy and safety.

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Toxicology: Comprehensive toxicological studies are required to establish a safe dosage range for human use.

-

Clinical Trials: Well-designed, randomized, placebo-controlled clinical trials are necessary to definitively evaluate the safety and efficacy of this compound for specific indications, such as inflammatory skin disorders and cancer.

Conclusion

This compound is a compelling natural product with a long history of use in traditional medicine and a growing body of scientific evidence supporting its pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation and cancer makes it a promising candidate for further drug development. However, rigorous preclinical and clinical research is essential to fully realize its therapeutic potential and ensure its safe and effective use in modern medicine. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the multifaceted properties of this compound.

References

DL-Acetylshikonin: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-acetylshikonin, a naturally occurring naphthoquinone derived from the root of Lithospermum erythrorhizon, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Structure and Pharmacological Profile

This compound belongs to the shikonin family of compounds, characterized by a dihydroxy-naphthoquinone core with a lipophilic side chain.[2] This unique chemical scaffold is responsible for its broad spectrum of biological activities, which include anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[1][3] The mechanism of action is often attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways.[4]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound structure have been undertaken to explore and optimize its therapeutic potential. These studies have provided crucial insights into the chemical features essential for its biological activity.

Anticancer Activity

The anticancer effects of this compound and its analogs have been extensively studied across a wide range of human cancer cell lines. The primary mechanism of its antitumor action involves the induction of apoptosis and cell cycle arrest. Furthermore, acetylshikonin has been identified as a novel microtubule-targeting agent that inhibits tubulin polymerization.

Key SAR observations for anticancer activity include:

-

The Naphthoquinone Core: The 5,8-dihydroxy-1,4-naphthoquinone core is essential for cytotoxic activity.

-

The Acyl Side Chain: Modifications to the acyl group on the side chain significantly influence potency. For instance, the introduction of a cyclopropyl group in cyclopropylacetylshikonin has been shown to enhance activity against melanoma cell lines. The length and branching of the ester group also play a role, with certain ester derivatives exhibiting improved anticancer activity compared to shikonin itself.

-

Hydrophobicity and Electronic Descriptors: Quantitative structure-activity relationship (QSAR) studies on acylshikonin derivatives have highlighted the importance of electronic and hydrophobic properties in their cytotoxic effects.

Table 1: Anti-proliferative Activity of Acetylshikonin and its Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Acetylshikonin | MHCC-97H (Hepatocellular Carcinoma) | 1.09 - 7.26 | |

| Acetylshikonin | A549 (Non-small cell lung cancer) | < 10 | |

| Acetylshikonin | Caski (Cervical carcinoma) | < 10 | |

| Acetylshikonin | PC-3 (Prostatic cancer) | < 10 | |

| Acetylshikonin | HCT-8 (Colorectal carcinoma) | < 10 | |

| Acetylshikonin | BCL1 (Leukemia) | 1.8 ± 0.1 (24h), 1.5 ± 0.1 (48h) | |

| Acetylshikonin | JVM-13 (Leukemia) | 2.3 ± 0.2 (24h), 1.9 ± 0.1 (48h) | |

| Acetylshikonin | A498 (Renal) | ~2.5 | |

| Acetylshikonin | ACHN (Renal) | ~2.5 | |

| Shikonin Ester Derivative (3j) | HepG2 (Hepatocellular carcinoma) | 0.759 | |

| Shikonin | HepG2 (Hepatocellular carcinoma) | 1.288 | |

| Isobutyrylshikonin | BCL1 (Leukemia) | 0.4 ± 0.05 | |

| Cyclopropyloxoacetate Shikonin Derivative (5) | Melanoma Cell Lines (WM9, WM164, MUG-Mel2) | Potent cytotoxicity observed |

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) and to inhibit the activation of the NF-κB pathway.

Table 2: Anti-inflammatory and Other Biological Activities of Acetylshikonin

| Activity | Model System | Key Findings | Reference |

| Anti-inflammatory | LPS-stimulated BV2 microglial cells | Downregulated NO and PGE2 production by inhibiting ROS/PI3K/Akt-dependent NF-κB activation. | |

| Anti-inflammatory | Poly(I:C) stimulated RAW264.7, BMDM, and lung single cells | Down-regulated the production of IL-6 in a dose-dependent manner. | |

| Neuroprotection | H2O2-stimulated SH-SY5Y and PC12 cells | Attenuated cell death and apoptosis in a dose-dependent manner. | |

| Acetylcholinesterase Inhibition | In vitro assay | IC50 of 34.6 µM. |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Cell Cycle Analysis

Flow cytometry is employed to analyze the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Treat cells with the desired concentration of the compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Western Blot Analysis

Western blotting is used to investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.

-